Cas no 941911-96-2 (2-{3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}-N,N-dimethyl-3-oxobutanamide)

2-{3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}-N,N-dimethyl-3-oxobutanamide structure
941911-96-2 structure
Product Name:2-{3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}-N,N-dimethyl-3-oxobutanamide
CAS No:941911-96-2
MF:C17H18N6O3S
MW:386.428221225739
CID:5981635
PubChem ID:18554548
Update Time:2025-07-01

2-{3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}-N,N-dimethyl-3-oxobutanamide Chemical and Physical Properties

Names and Identifiers

    • 2-{3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}-N,N-dimethyl-3-oxobutanamide
    • 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N,N-dimethyl-3-oxobutanamide
    • Butanamide, 2-[[3-(3-methoxyphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl]thio]-N,N-dimethyl-3-oxo-
    • 2-{[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N,N-dimethyl-3-oxobutanamide
    • F0682-1116
    • AKOS024596617
    • 2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N,N-dimethyl-3-oxobutanamide
    • 941911-96-2
    • Inchi: 1S/C17H18N6O3S/c1-10(24)14(17(25)22(2)3)27-16-13-15(18-9-19-16)23(21-20-13)11-6-5-7-12(8-11)26-4/h5-9,14H,1-4H3
    • InChI Key: NJHSLKBXCYLQAC-UHFFFAOYSA-N
    • SMILES: C(N(C)C)(=O)C(SC1N=CN=C2N(C3=CC=CC(OC)=C3)N=NC2=1)C(=O)C

Computed Properties

  • Exact Mass: 386.11610963g/mol
  • Monoisotopic Mass: 386.11610963g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 551
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 128Ų

2-{3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}-N,N-dimethyl-3-oxobutanamide Pricemore >>

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2-{3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}-N,N-dimethyl-3-oxobutanamide Related Literature

Additional information on 2-{3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}-N,N-dimethyl-3-oxobutanamide

Compound CAS No 941911-96-2: 2-{3-(3-Methoxyphenyl)-3H-1,2,3-Triazolo[4,5-d]Pyrimidin-7-Ylsulfanyl}-N,N-Dimethyl-3-Oxobutanamide

The compound with CAS No 941911-96-2, known as 2-{3-(3-methoxyphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-ylsulfanyl}-N,N-dimethyl-3-oxobutanamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its complex structure, which incorporates a triazolopyrimidine ring system and a sulfanyl group, making it a promising candidate for various applications.

Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. The triazolopyrimidine core is known for its ability to interact with various biological targets, including protein kinases and other enzymes. Researchers have explored its role in inhibiting key enzymes involved in metabolic disorders and inflammatory processes. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinases, suggesting its potential as a lead compound for drug development.

The presence of the methoxyphenyl group in the molecule contributes to its pharmacokinetic properties, enhancing its bioavailability and stability within biological systems. This feature is particularly advantageous for drug delivery applications, where maintaining the integrity of the compound during transit through biological barriers is crucial.

In terms of synthesis, the compound is typically prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The synthesis begins with the preparation of the triazolopyrimidine ring system, followed by the introduction of the sulfanyl group and subsequent functionalization to introduce the methoxyphenyl substituent. The optimization of these steps has been a focus of recent research efforts to improve yield and purity.

Beyond its pharmaceutical applications, this compound has also shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic cells, where its ability to facilitate electron transport could enhance device performance.

The structural complexity of this compound presents both opportunities and challenges for further research. While its intricate architecture offers a wide range of functional groups for modification and optimization, it also poses difficulties in terms of scalability and cost-effectiveness for large-scale production.

In conclusion, CAS No 941911-96-2 represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it an attractive target for further investigation in both academic and industrial settings.

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